N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide
Overview
Description
N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group attached to the nitrogen atom of the sulfonamide, along with ethoxy and dimethyl substituents on the benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Benzylation: The amine is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the N-benzyl derivative.
Sulfonamide Formation: Finally, the N-benzyl amine is treated with sulfonyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structural similarity to other sulfonamide drugs suggests potential antimicrobial and therapeutic applications.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzylbenzenesulfonamide
- 4-ethoxybenzenesulfonamide
- 2,3-dimethylbenzenesulfonamide
Uniqueness
N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide is unique due to the combination of its benzyl, ethoxy, and dimethyl substituents. These groups confer distinct chemical and physical properties, such as solubility, reactivity, and biological activity, which differentiate it from other sulfonamide compounds.
Properties
IUPAC Name |
N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-10-11-17(14(3)13(16)2)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKBLXDKOVPMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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